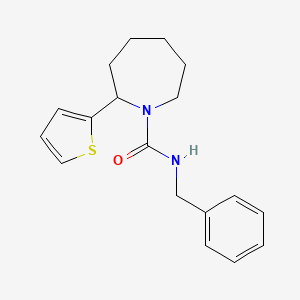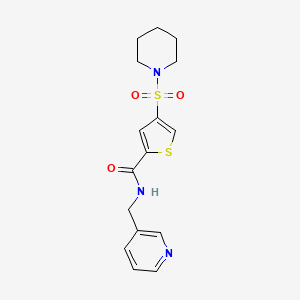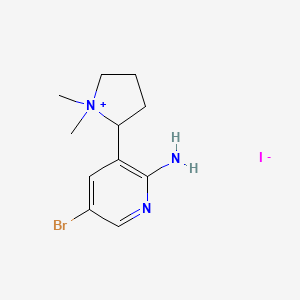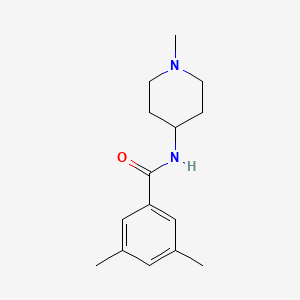
N-Benzyl-2-(thiophen-2-YL)azepane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-2-(thiophen-2-yl)azepane-1-carboxamide is a compound that belongs to the class of azepane derivatives Azepane derivatives are known for their diverse applications in synthetic chemistry and biology
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-2-(thiophen-2-yl)azepane-1-carboxamide typically involves the following steps:
Formation of the Azepane Ring: The azepane ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophene boronic acid with a suitable halide.
Benzylation: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
N-Benzyl-2-(thiophen-2-yl)azepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The azepane ring can be reduced to form different amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-Benzyl-2-(thiophen-2-yl)azepane-1-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-Benzyl-2-(thiophen-2-yl)azepane-1-carboxamide involves its interaction with specific molecular targets. The thiophene ring can interact with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Benzyl-2-(thiophen-2-yl)pyrrolidine-1-carboxamide: Similar structure but with a pyrrolidine ring instead of an azepane ring.
N-Benzyl-2-(thiophen-2-yl)piperidine-1-carboxamide: Similar structure but with a piperidine ring instead of an azepane ring.
Uniqueness
N-Benzyl-2-(thiophen-2-yl)azepane-1-carboxamide is unique due to the presence of the azepane ring, which provides different steric and electronic properties compared to pyrrolidine and piperidine derivatives. This uniqueness can lead to different biological activities and applications.
Eigenschaften
IUPAC Name |
N-benzyl-2-thiophen-2-ylazepane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c21-18(19-14-15-8-3-1-4-9-15)20-12-6-2-5-10-16(20)17-11-7-13-22-17/h1,3-4,7-9,11,13,16H,2,5-6,10,12,14H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEPBONIORIVOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(N(CC1)C(=O)NCC2=CC=CC=C2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)
![1-(3-Bromophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]pyrrolidine-2,5-dione](/img/structure/B5135099.png)
![N-cyclopropyl-N'-dibenzo[a,c]phenazin-11-ylthiourea](/img/structure/B5135102.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)

![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N,N-diethyl-1-[(4-methylsulfanylphenyl)methyl]piperidine-3-carboxamide](/img/structure/B5135127.png)
![N-[2-(ethenyloxy)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B5135134.png)
![4-[(4-chlorobenzyl)oxy]-3-methoxy-N-(4-methylphenyl)benzamide](/img/structure/B5135135.png)


![3-[4-(Benzotriazole-1-carbonyl)-3-(4-nitrophenyl)pyrazol-1-yl]propanenitrile](/img/structure/B5135154.png)
![4-{2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethyl}morpholine hydrochloride](/img/structure/B5135171.png)
![2-[4-(1H-indol-3-ylmethyl)-1-isopropyl-2-piperazinyl]ethanol](/img/structure/B5135172.png)
